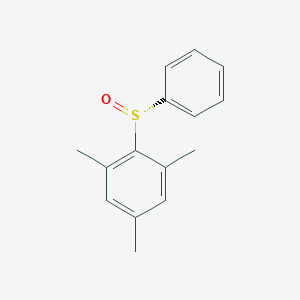

(R)-Mesityl phenyl sulfoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-Mesityl phenyl sulfoxide” is an important pharmaceutical intermediate . It has a linear formula of CH3SOC6H5 . The compound is a (methylsulfinyl)benzene that has R configuration at the chiral sulfur .

Molecular Structure Analysis

The molecular structure of “®-Mesityl phenyl sulfoxide” involves a sulfoxide moiety, which is recognized as one of the most important groups in organic synthesis . The sulfoxide moiety is also important in biologically active molecules, including commercialized medicines .

Chemical Reactions Analysis

The chemical reactions involving “®-Mesityl phenyl sulfoxide” include visible light sensitizer-catalyzed aerobic oxidation of thioethers, affording sulfoxides in good to excellent yields . The selectivity of this reaction is excellent .

Physical And Chemical Properties Analysis

“®-Mesityl phenyl sulfoxide” has a molecular weight of 140.20 . It forms crystals and has a refractive index of n20/D 1.5775 (lit.) . The boiling point is 139-140 °C/14 mmHg (lit.) and the melting point is 26-29 °C (lit.) . It should be stored at a temperature of 2-8°C .

科学研究应用

1. Application in Photosensitized Oxidation

(R)-Mesityl phenyl sulfoxide is involved in the photosensitized oxidation process. Baciocchi et al. (2008) explored the photosensitized oxidation of phenyl alkyl sulfoxides, highlighting the formation of products from heterolytic C-S bond cleavage in sulfoxide radical cations. This research indicates the potential utility of (R)-Mesityl phenyl sulfoxide in photochemical processes and its role in the generation of various sulfur-containing products (Baciocchi et al., 2008).

2. Involvement in Enantioselective Inclusion

Akazome et al. (2000) discussed the enantioselective inclusion of methyl phenyl sulfoxides and benzyl methyl sulfoxides by (R)-phenylglycyl-(R)-phenylglycine. This study showcased the ability of certain compounds to selectively include different isomers of sulfoxides, demonstrating the significance of (R)-Mesityl phenyl sulfoxide in stereoselective chemical processes (Akazome et al., 2000).

3. Role in Chiral Recognition

Su-Yang Yao et al. (2017) presented research on the chiral recognition and dynamic thermodynamic resolution of sulfoxides by chiral iridium(III) complexes. They demonstrated that these complexes could act as efficient enantioreceptors for resolving sulfoxide enantiomers, suggesting a potential application of (R)-Mesityl phenyl sulfoxide in chiral separation and analysis (Su-Yang Yao et al., 2017).

4. Catalytic Applications in Organic Synthesis

Nobushige et al. (2014) explored the rhodium-catalyzed ortho-alkenylation of phenyl sulfoxides, highlighting the use of sulfoxide groups in directing C-H bond cleavage to produce o-alkenylphenyl sulfoxides. This study implies the utility of (R)-Mesityl phenyl sulfoxide in facilitating specific catalytic reactions in organic synthesis (Nobushige et al., 2014).

安全和危害

“®-Mesityl phenyl sulfoxide” is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

未来方向

属性

IUPAC Name |

1,3,5-trimethyl-2-[(R)-phenylsulfinyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16OS/c1-11-9-12(2)15(13(3)10-11)17(16)14-7-5-4-6-8-14/h4-10H,1-3H3/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTGGTKSCLGSSS-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[S@](=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Mesityl phenyl sulfoxide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2606922.png)

![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2606927.png)

![N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2606932.png)

![9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606933.png)

![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2606936.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2606941.png)